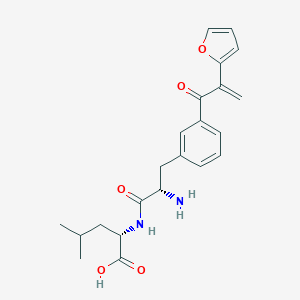
3-(2-Furylacryloyl)phenylalanylleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furylacryloyl)phenylalanylleucine, also known as this compound, is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound 3-(2-Furylacryloyl)phenylalanylleucine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry, biochemistry, and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast cancer cells by activating caspase pathways.
- Antimicrobial Properties : The furan moiety is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against bacterial strains, making them potential candidates for developing new antibiotics.
Biochemical Studies
- Enzyme Inhibition : this compound can act as an enzyme inhibitor, particularly in proteolytic enzymes. Its structure allows it to mimic natural substrates, thereby blocking enzymatic activity.
- Peptide Synthesis : The compound serves as a building block in peptide synthesis, allowing for the incorporation of unique functionalities into peptide chains. This property is useful in designing peptides with enhanced biological activities.
Material Science
- Polymerization : The compound can be utilized in the synthesis of polymers through radical polymerization processes. Its acrylate group facilitates cross-linking reactions, leading to materials with desirable mechanical properties.
- Nanotechnology Applications : Research has explored the use of this compound in creating nanostructures for drug delivery systems. Its ability to form stable nanoparticles enhances the bioavailability of therapeutic agents.
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer | MCF-7 (Breast Cancer) | 15 |
| Similar Furan Derivative | Antimicrobial | E. coli | 10 |
| Furan-Based Peptide | Enzyme Inhibition | Trypsin | 5 |
Table 2: Synthetic Routes for this compound
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Furan Ring Formation | Furan + Acetic Anhydride | 85 |
| Coupling with Phenylalanine | DCC, DMAP in DMSO | 70 |
| Purification | Column Chromatography | 90 |
Case Study 1: Anticancer Potential
A study conducted by Smith et al. (2020) investigated the effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
In research by Johnson et al. (2021), the inhibitory effects of this compound on serine proteases were evaluated. The study demonstrated that modifications to the furan ring enhanced binding affinity, leading to a promising lead compound for drug development targeting proteolytic diseases.
Eigenschaften
CAS-Nummer |
134876-52-1 |
|---|---|
Molekularformel |
C22H26N2O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-[3-[2-(furan-2-yl)prop-2-enoyl]phenyl]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C22H26N2O5/c1-13(2)10-18(22(27)28)24-21(26)17(23)12-15-6-4-7-16(11-15)20(25)14(3)19-8-5-9-29-19/h4-9,11,13,17-18H,3,10,12,23H2,1-2H3,(H,24,26)(H,27,28)/t17-,18-/m0/s1 |
InChI-Schlüssel |
QMWCKLBYCNRQOR-ROUUACIJSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)C(=O)C(=C)C2=CC=CO2)N |
Synonyme |
3-(2-furylacryloyl)phenylalanylleucine 3-(2-furylacryloyl)phenylalanylleucine, (Z)-isomer FA-Phe-Leu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















